S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride
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Overview
Description
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride: is a chemical compound with the molecular formula C5H14ClNO3S2 . It is known for its unique structure, which includes both amino and thiosulfate groups. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethyl hydrogen thiosulfate . The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to sulfate.
Reduction: It can also be reduced to form various sulfur-containing compounds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride involves its interaction with biological molecules through its amino and thiosulfate groups. These interactions can lead to the modulation of enzyme activities and the alteration of biochemical pathways. The compound may also act as a scavenger of reactive oxygen species, providing protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- 2-Aminoethyl hydrogen sulfate
- 3-Amino-1-propanethiol hydrochloride
Uniqueness
S-2-((3-Aminopropyl)amino)ethyl hydrogen thiosulfate hydrochloride is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
23545-56-4 |
---|---|
Molecular Formula |
C5H15ClN2O3S2 |
Molecular Weight |
250.8 g/mol |
IUPAC Name |
1-amino-3-(2-sulfosulfanylethylamino)propane;hydrochloride |
InChI |
InChI=1S/C5H14N2O3S2.ClH/c6-2-1-3-7-4-5-11-12(8,9)10;/h7H,1-6H2,(H,8,9,10);1H |
InChI Key |
XXXGPFXKOBROPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCSS(=O)(=O)O.Cl |
Origin of Product |
United States |
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